molecular formula C17H22N2O4 B2409072 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034342-80-6

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2409072
CAS No.: 2034342-80-6
M. Wt: 318.373
InChI Key: MOVZGXIJZFACNM-UHFFFAOYSA-N
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Description

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and a tetrahydropyranyl urea structure

Preparation Methods

The synthesis of 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Hydroxypropylation: The benzofuran derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.

    Urea Formation: The final step involves the reaction of the hydroxypropyl benzofuran with an isocyanate derivative of tetrahydropyran to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The urea moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like PCC, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structure may be explored for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety could be involved in π-π stacking interactions, while the hydroxypropyl and urea groups may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar compounds to 1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea include:

    1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Differing by the presence of a carbamate group instead of a urea group.

    1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)amide: Featuring an amide linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-14(16-11-12-3-1-2-4-15(12)23-16)5-8-18-17(21)19-13-6-9-22-10-7-13/h1-4,11,13-14,20H,5-10H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVZGXIJZFACNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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